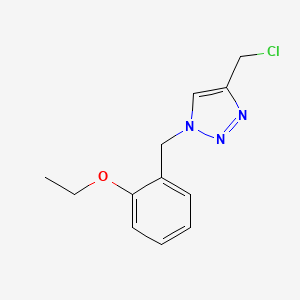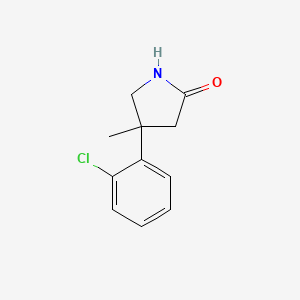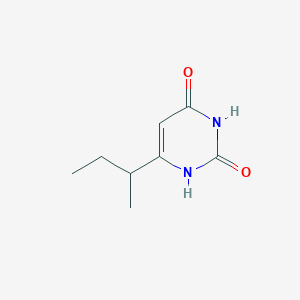
4-(chloromethyl)-1-(2-ethoxybenzyl)-1H-1,2,3-triazole
Descripción general
Descripción
4-(Chloromethyl)-1-(2-ethoxybenzyl)-1H-1,2,3-triazole, commonly known as CMET, is a compound belonging to the triazole family. It is an organic compound with a molecular formula of C10H11ClN3O and a molecular weight of 222.7 g/mol. CMET has a variety of applications in scientific research, such as in the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of new laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Triazole derivatives, including those similar to 4-(chloromethyl)-1-(2-ethoxybenzyl)-1H-1,2,3-triazole, have been synthesized and characterized through spectroscopic and X-ray techniques. These compounds form self-assembled dimers in the solid state, establishing specific bonding interactions which have been analyzed using various theoretical methods (Ahmed et al., 2020).
Molecular Interactions and Stability
- Detailed studies on the tautomeric properties, conformations, and molecular interactions of triazole derivatives have been conducted. These studies include analyses using density functional theory and molecular docking, revealing insights into the stability and binding affinities of these compounds (Karayel, 2021).
Biological Activity
- Some triazole derivatives have been found to exhibit antimicrobial activities. Novel derivatives have been synthesized and screened against various microorganisms, showing good or moderate activities (Bektaş et al., 2007).
Potential in Drug Synthesis
- Triazole-based compounds have been explored for their potential in synthesizing drugs with various therapeutic effects. This includes investigating their inhibition potential against specific enzymes, which could be relevant in developing treatments for diseases like cancer and tuberculosis (Pillai et al., 2019).
Material Science and Chemical Reactions
- The synthesis of triazole derivatives has been important in material science, particularly in the development of new compounds with specific chemical properties. This includes the synthesis of energetic salts, demonstrating good thermal stability and high density (Wang et al., 2007).
Propiedades
IUPAC Name |
4-(chloromethyl)-1-[(2-ethoxyphenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-2-17-12-6-4-3-5-10(12)8-16-9-11(7-13)14-15-16/h3-6,9H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFQUWQUOCDXJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2-ethoxybenzyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1467047.png)




